REACTION_CXSMILES
|
Br[C:2]1[N:3]=[C:4]2[N:11]([CH2:12][CH:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)[CH2:10][C:9](=[O:19])[NH:8][C:5]2=[N:6][CH:7]=1.BrC1C(N[C:29](=[O:32])[CH2:30]I)=NC=C(Br)N=1.O1CCC(CN)C[CH2:34]1.C(N([CH:47]([CH3:49])[CH3:48])CC)(C)C.[C:50](#[N:52])[CH3:51]>>[OH:32][C:29]([C:49]1[N:52]=[CH:50][C:51]([C:2]2[N:3]=[C:4]3[N:11]([CH2:12][CH:13]4[CH2:18][CH2:17][O:16][CH2:15][CH2:14]4)[CH2:10][C:9](=[O:19])[NH:8][C:5]3=[N:6][CH:7]=2)=[CH:48][CH:47]=1)([CH3:34])[CH3:30]
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Name
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6-Bromo-4-((tetrahydro-2H-pyran-4-yl)methyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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BrC=1N=C2C(=NC1)NC(CN2CC2CCOCC2)=O
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Name
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N-(3,5-Dibromopyrazin-2-yl)-2-iodoacetamide
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Quantity
|
8 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=NC=C(N1)Br)NC(CI)=O
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Name
|
|
Quantity
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2.63 g
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Type
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reactant
|
Smiles
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O1CCC(CC1)CN
|
Name
|
|
Quantity
|
6.64 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
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80 mL
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Type
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reactant
|
Smiles
|
C(C)#N
|
Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The resulting white precipitate was filtered
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Type
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WASH
|
Details
|
washed with acetonitrile
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Type
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CUSTOM
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Details
|
dried under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C)C1=CC=C(C=N1)C=1N=C2C(=NC1)NC(CN2CC2CCOCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 14.95 mmol | |
AMOUNT: MASS | 4.89 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |